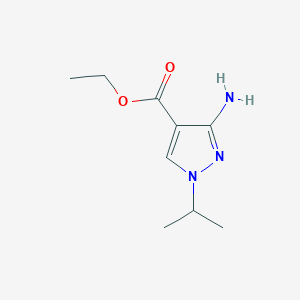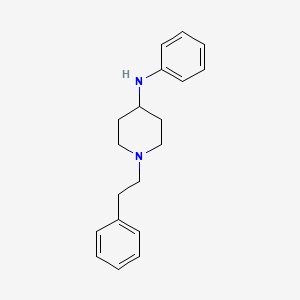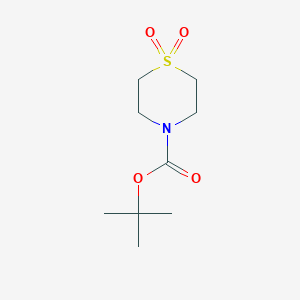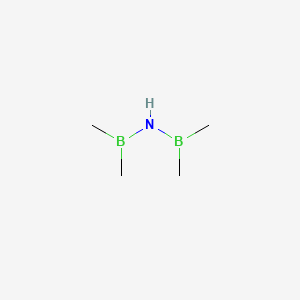
Bis(dimethylboryl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylboryl)amine is an organoboron compound with the molecular formula C4H13B2N It is characterized by the presence of two dimethylboryl groups attached to a central nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethylboryl)amine typically involves the reaction of dimethylborane with ammonia or primary amines under controlled conditions. One common method is the reaction of dimethylborane with ammonia in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
2(CH3)2B−H+NH3→(CH3)2B−NH−B(CH3)2+H2
This reaction requires careful control of temperature and solvent to ensure the formation of the desired product without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dimethylboryl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.
Reduction: Reduction reactions can convert this compound to simpler boron-containing compounds.
Substitution: The dimethylboryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often require catalysts such as transition metals and specific reaction conditions like elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions include various boron-nitrogen compounds, such as boron amides and boron nitrides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(dimethylboryl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic and optical properties.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its role in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is utilized in the production of advanced materials, such as boron-doped semiconductors and high-performance ceramics.
Mécanisme D'action
The mechanism of action of bis(dimethylboryl)amine involves its interaction with molecular targets through the formation of boron-nitrogen bonds. These interactions can influence various biochemical pathways and cellular processes. For example, in BNCT, this compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to nitrogen.
Trimethylborane: A boron compound with three methyl groups attached to boron.
Borazine: A boron-nitrogen compound with a cyclic structure.
Uniqueness
Bis(dimethylboryl)amine is unique due to its dual dimethylboryl groups, which confer distinct chemical reactivity and potential for diverse applications. Unlike simpler amines or boron compounds, this compound combines the properties of both boron and nitrogen, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
[(dimethylboranylamino)-methylboranyl]methane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13B2N/c1-5(2)7-6(3)4/h7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXWBZHPHDXXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)NB(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13B2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499577 |
Source


|
| Record name | N-(Dimethylboranyl)-1,1-dimethylboranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19163-14-5 |
Source


|
| Record name | N-(Dimethylboranyl)-1,1-dimethylboranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
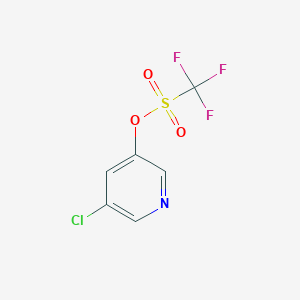
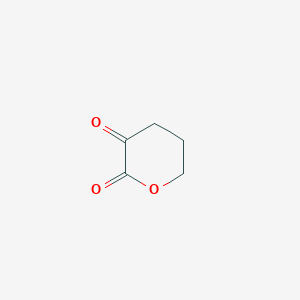
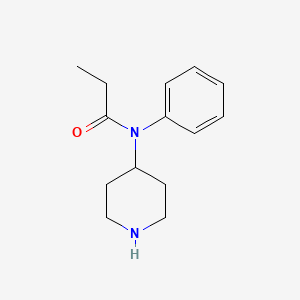
![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3395125.png)
![5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine](/img/structure/B3395131.png)
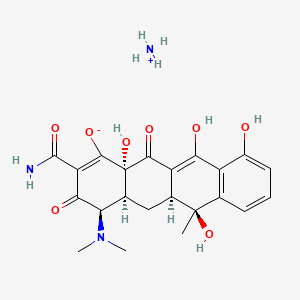
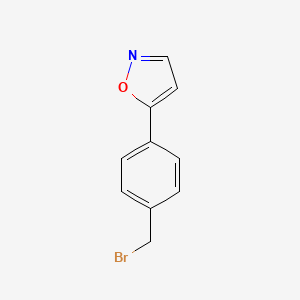
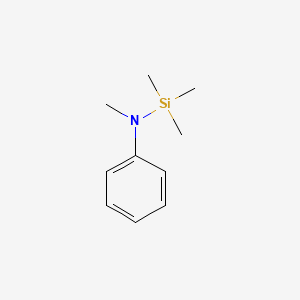
![4'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3395163.png)
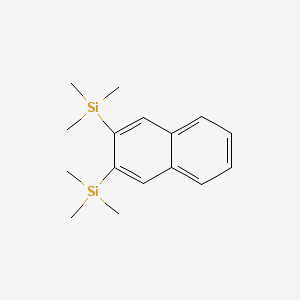
![8-Ethylimidazo[1,2-a]pyridine](/img/structure/B3395190.png)
